1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9;;/h3-8H,2,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBOCWXVAMUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Cancer Treatment
The imidazo[1,2-a]pyridine scaffold is recognized for its potential as a therapeutic agent in oncology. Compounds derived from this scaffold have been shown to exhibit significant activity against various cancer types by targeting specific kinases involved in tumor growth and progression. For example, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .
Key Findings:
- c-KIT Inhibition : The compound has demonstrated efficacy in inhibiting mutated forms of c-KIT, making it a promising candidate for treating GISTs .
- Broad Spectrum Activity : Research indicates that derivatives of the imidazo[1,2-a]pyridine scaffold can also target other kinases relevant to cancer therapy, such as PDGFRβ and VEGFR .
Kinase Inhibition
The mechanism of action for 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride involves the inhibition of kinase activity. This inhibition is crucial for blocking signaling pathways that lead to cancer cell proliferation. Studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against specific kinases .
Table 1: In Vitro Potency of Kinase Inhibitors Derived from Imidazo[1,2-a]pyridine
| Compound ID | Kinase Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 1 | PDGFRβ | 18 | >10x over VEGFR |
| Compound 2 | c-KIT | 25 | Limited selectivity |
| Compound 3 | TAK1 | 30 | Moderate selectivity |
Fluorescent Probes
Recent studies have explored the use of imidazo[1,2-a]pyridine derivatives as fluorescent probes for biological applications. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been developed for detecting mercury ions (Hg²⁺) with high sensitivity . This application highlights the versatility of the compound beyond traditional therapeutic uses.
Key Features:
- Naked-eye Detection : The fluorescent probe allows for easy visualization of Hg²⁺ levels in biological samples.
- Cell Imaging Applications : Such probes are valuable in cellular imaging studies, enhancing our understanding of metal ion interactions within biological systems.
Summary and Future Directions
The compound this compound shows considerable promise in various scientific research applications, particularly in medicinal chemistry and biochemistry. Its ability to inhibit key kinases involved in cancer progression positions it as a valuable candidate for drug development.
Future research should focus on:
- Optimization of Structure : Enhancing potency and selectivity through structural modifications.
- Exploration of New Targets : Investigating additional kinase targets and mechanisms.
- Application Development : Expanding its use as a fluorescent probe for environmental and biological monitoring.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
1-{Imidazo[1,2-a]pyridin-3-yl}propan-2-amine Dihydrochloride
Key Differences :
- Substituent Position : The imidazo[1,2-a]pyridine ring is substituted at the 3-yl position instead of 2-yl.
- Amine Position : The amine is on the second carbon of the propane chain (propan-2-amine), creating a structural isomer.
- Molecular Formula : C₁₀H₁₃N₃·2HCl (same as the target compound) but distinct stereoelectronic properties due to isomerism .
Implications :
- Altered binding affinity to targets due to spatial rearrangement of the amine group.
- Potential differences in metabolic pathways, as secondary amines (propan-2-amine) are often more resistant to oxidative deamination than primary amines (propan-1-amine).
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine Dihydrochloride
Key Differences :
Implications :
- Enhanced lipophilicity could improve blood-brain barrier (BBB) penetration but reduce solubility.
- Structural flexibility might affect receptor binding specificity.
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Key Differences :
- Core Heterocycle : Replaces pyridine with pyrimidine , introducing an additional nitrogen atom in the aromatic ring.
- Molecular Formula : C₇H₈N₄·2HCl (smaller molecular weight: 148.17 g/mol without HCl).
- Electronic Properties : Pyrimidine’s electron-deficient nature may alter π-π stacking and hydrogen-bonding interactions .
Implications :
- Likely divergent biological targets (e.g., antiviral or anticancer applications where pyrimidine derivatives are prevalent).
- Reduced steric bulk compared to the propane chain in the target compound.
(1S)-1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride
Key Differences :
Implications :
- Reduced chain length may decrease lipophilicity and binding affinity for hydrophobic pockets.
- Stereochemistry could lead to enantiomer-specific activity or metabolic clearance differences.
Biological Activity
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is a nitrogen-containing heterocyclic structure. This scaffold has been recognized for its ability to interact with various biological targets, leading to a wide range of pharmacological effects. The dihydrochloride form enhances solubility and bioavailability, making it suitable for medicinal applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A significant finding is the inhibition of certain kinases associated with cancer progression, demonstrating IC50 values in the low micromolar range .
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example 1 | BCR-ABL Kinase | 0.298 | Inhibition of kinase activity |
| Example 2 | EGFR | 0.422 | Induction of apoptosis |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also exhibited antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies reveal that substituents on the imidazo ring and the propanamine side chain significantly affect potency and selectivity towards specific biological targets.
Key Findings:
- Substituent Variations : Electron-donating groups enhance activity against certain kinases.
- Chain Length : Altering the length of the propanamine chain can improve binding affinity to target proteins.
- Stereochemistry : The configuration at the chiral center plays a crucial role in determining biological efficacy.
Case Studies
Several case studies have documented the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Cancer Treatment : A study indicated that a specific derivative showed promising results in preclinical models of leukemia by effectively reducing tumor size and improving survival rates .
- Infection Control : Another case highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibiotic .
- Neurodegeneration : Clinical trials are ongoing to evaluate the efficacy of these compounds in patients with Alzheimer's disease, focusing on cognitive function improvement .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride with high yield and purity?
Synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with propan-1-amine precursors, followed by dihydrochloride salt formation. Key steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation (if applicable) .
- Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to isolate intermediates. Final dihydrochloride formation often requires treatment with HCl gas in anhydrous conditions .
- Yield optimization : Adjust stoichiometry of amine precursors and reaction time (e.g., 48–72 hours for imidazoheterocycle coupling) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the imidazo[1,2-a]pyridine scaffold and propan-1-amine sidechain. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methylene groups (δ 3.0–4.0 ppm) .
- Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ for free base; [M+2Cl]− for dihydrochloride) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Q. How can researchers determine solubility and stability in aqueous buffers for in vitro assays?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring concentration via UV-Vis (λmax ~260–280 nm for imidazoheterocycles) .
- Stability : Incubate at 37°C and analyze degradation products over 24–72 hours using HPLC. For dihydrochlorides, monitor pH-dependent hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets (e.g., ASK1 or CENP-E)?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinase domains (e.g., PDB: 4N7H for ASK1). Focus on imidazo[1,2-a]pyridine interactions with ATP-binding pockets .
- DFT studies : Calculate electrostatic potential maps to identify protonation states of the dihydrochloride salt under physiological conditions .
Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives?
- Core modifications : Introduce substituents at the pyridine ring (e.g., electron-withdrawing groups at C-6/C-8) to modulate potency .
- Sidechain variations : Replace propan-1-amine with cyclopropylamine or benzylamine to assess steric/electronic effects on target engagement .
- Salt forms : Compare dihydrochloride with other salts (e.g., mesylate) for solubility-bioactivity trade-offs .
Q. How to resolve contradictory data between in vitro potency and in vivo efficacy?
Q. What strategies improve selectivity against off-target kinases?
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target kinase upon compound treatment .
- Western blotting : Measure downstream phosphorylation (e.g., p38 MAPK for ASK1 inhibition) .
Methodological Challenges
Q. How to develop robust analytical methods for quantifying the compound in biological matrices?
Q. How to navigate patent landscapes for novel imidazo[1,2-a]pyridine derivatives?
- Prior art analysis : Use Espacenet or Google Patents to identify overlapping claims (e.g., WO2023XXXXX for kinase inhibitors) .
- Freedom-to-operate (FTO) : Focus on under-explored substitutions (e.g., C-3 trifluoromethyl groups) to avoid infringement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
